molecular formula C23H26N2O3S B2995689 4-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline CAS No. 902944-96-1

4-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline

Cat. No. B2995689
CAS RN: 902944-96-1
M. Wt: 410.53
InChI Key: WXAMSEBJRSWLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline, also known as DMXAA, is a small molecule that has been studied for its anti-tumor and anti-angiogenic properties. DMXAA was first synthesized in 1998 by researchers at the University of Auckland in New Zealand. Since then, it has been the subject of many scientific studies and has shown promising results in preclinical trials.

Scientific Research Applications

Antitumor Activity

Quinoline derivatives, including structures related to 4-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline, have been extensively studied for their antitumor properties. The research by Yamato et al. (1989) and Yamato et al. (1990) highlighted the potential of these compounds in DNA intercalation, cytotoxicity, and the ability to induce topoisomerase II-dependent DNA cleavage, which are vital mechanisms in cancer therapy. These studies also found a positive correlation between the ability to induce topoisomerase II-dependent DNA cleavage and in vivo antitumor activity, underscoring the significance of these compounds in cancer research (Yamato et al., 1989)(Yamato et al., 1990).

Corrosion Inhibition

Quinoline derivatives are also notable for their application in corrosion inhibition. Singh et al. (2016) and Erdoğan et al. (2017) explored the use of quinoline derivatives as corrosion inhibitors for mild steel in acidic mediums. Their research demonstrated that these compounds could effectively inhibit corrosion, which is crucial for extending the lifespan of metal structures and components in industrial applications (Singh et al., 2016)(Erdoğan et al., 2017).

HIV Transcription Modulation

In the context of virology, quinoline-based compounds have been studied for their potential to modulate HIV transcription. Bedoya et al. (2010) investigated 18 quinoline-based compounds for their antiviral properties against HIV. Their research indicated that these compounds could inhibit HIV transcription, primarily by targeting nuclear factor-kappaB (NF-kappaB) and specificity protein-1 (SP1), which are significant for the virus's replication and progression (Bedoya et al., 2010).

properties

IUPAC Name

3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-16-11-17(2)15-25(14-16)23-20-12-18(28-3)9-10-21(20)24-13-22(23)29(26,27)19-7-5-4-6-8-19/h4-10,12-13,16-17H,11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAMSEBJRSWLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline

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